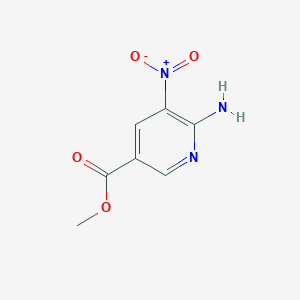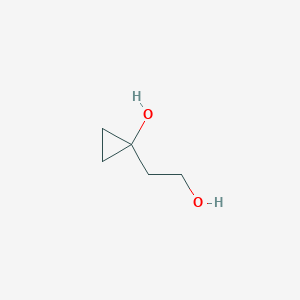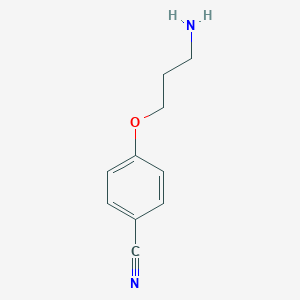
Diethyl fluoro(phenylsulfonyl)methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl fluoro(phenylsulfonyl)methylphosphonate, also known as McCarthy’s reagent, is a chemical compound with the molecular formula C11H16FO5PS and a molecular weight of 310.28 . It is a phosphonate ester that contains a phenylsulfonyl group and a fluorine atom on the carbon atom adjacent to the phosphorus atom.
Synthesis Analysis
This compound is generally synthesized via the reaction of diethyl-chloromethylphosphonate with phenylsulfonylamine and potassium fluoride. The reaction is carried out in anhydrous acetone or dimethylformamide (DMF) at room temperature or under reflux.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H16FO5PS . The exact mass is 310.04400 .Chemical Reactions Analysis
This compound is a reactant for several types of reactions. These include radical-mediated thiodesulfonylation reactions, preparation of Bacillus subtilis S-ribosylhomocysteinase inhibitors, phenyl fluorovinyl sulfones via Julia olefination, Horner-Wadsworth-Emmons reaction, and Negishi cross-coupling .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.293±0.06 g/cm3 . The melting point is 61-65°C , and the predicted boiling point is 436.3±45.0 °C . It is a colorless liquid, soluble in organic solvents such as ethanol, acetone, and chloroform.Mecanismo De Acción
Target of Action
Diethyl fluoro(phenylsulfonyl)methylphosphonate, also known as McCarthy’s reagent , is primarily used in the Horner-Emmons reaction. The primary target of this compound is the carbonyl group of an aldehyde.
Mode of Action
The compound acts as a phosphonate carbanion donor in the Horner-Emmons reaction. A strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), deprotonates the molecule, generating a carbanion at the alpha carbon (the carbon next to the carbonyl group). This carbanion then reacts with the carbonyl group of the aldehyde, forming a new carbon-carbon double bond and incorporating the fluorine atom into the final product.
Biochemical Pathways
The primary biochemical pathway involved is the Horner-Emmons reaction, which is a key method for synthesizing terminal vinyl fluorides. These vinyl fluorides are valuable building blocks in organic synthesis, particularly for the development of pharmaceuticals.
Pharmacokinetics
Its molecular weight (31028 g/mol ) and predicted density (1.293±0.06 g/cm3 ) suggest that it may have good bioavailability
Result of Action
The result of the action of this compound is the formation of terminal vinyl fluorides. These compounds are important in the synthesis of various pharmaceuticals.
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the presence of a strong base is necessary for the deprotonation of the molecule and the subsequent reaction with the aldehyde Additionally, the reaction is likely sensitive to temperature and pH, although specific details are not available
Propiedades
IUPAC Name |
[diethoxyphosphoryl(fluoro)methyl]sulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FO5PS/c1-3-16-18(13,17-4-2)11(12)19(14,15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOWVYVTKZRXGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(F)S(=O)(=O)C1=CC=CC=C1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FO5PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474229 |
Source


|
| Record name | Diethyl fluoro(phenylsulfonyl)methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114968-97-7 |
Source


|
| Record name | Diethyl fluoro(phenylsulfonyl)methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is significant about the synthesis method described for Diethyl fluoro(phenylsulfonyl)methylphosphonate?
A1: The research highlights a novel synthesis process for this compound that is both straightforward and scalable. [, ] This means the process can be readily adapted for large-scale production, which is crucial for potential industrial applications. [] The emphasis on safety during the scale-up process further suggests a focus on developing a commercially viable synthesis method. []
Q2: Can you elaborate on the safety aspect mentioned in the research regarding this compound synthesis?
A2: While the abstracts don't delve into specific safety measures, the statement "easily and safely performed on a multi-kilogram scale" [] implies that the researchers prioritized safety considerations during the development of the synthesis protocol. This could involve using less hazardous reagents, implementing stringent process control measures, or designing the procedure to minimize the risk of exothermic reactions or the generation of toxic byproducts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B169485.png)




![3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B169497.png)



